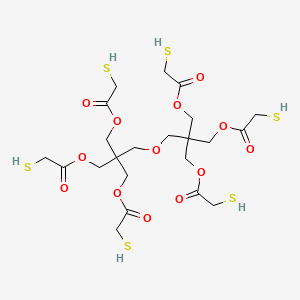
2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) is a complex organic compound characterized by multiple mercaptoacetyl groups. These groups are known for their thiol (-SH) functionality, which is significant in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) typically involves the esterification of mercaptoacetic acid with a polyhydroxy compound. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Aqueous or organic solvents depending on the reaction.
Major Products
Oxidation: Formation of disulfide-linked compounds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Thiol groups can inhibit enzymes by binding to active site cysteine residues.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine
Drug Development: Potential use in developing drugs targeting thiol-containing enzymes.
Diagnostics: Used in assays to detect thiol-containing biomolecules.
Industry
Polymer Chemistry: Used in the synthesis of thiol-functionalized polymers.
Material Science: Application in the development of thiol-based self-assembled monolayers.
作用机制
The compound exerts its effects primarily through the reactivity of its thiol groups. These groups can form covalent bonds with various molecular targets, including:
Proteins: By forming disulfide bonds with cysteine residues.
Metals: By coordinating with metal ions in catalytic processes.
相似化合物的比较
Similar Compounds
2,2’-Dithiodiethanol: Contains disulfide linkages instead of multiple thiol groups.
Thioglycolic Acid: A simpler thiol-containing compound.
Uniqueness
The uniqueness of 2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) lies in its multiple thiol functionalities, which provide a high degree of reactivity and versatility in various applications.
属性
CAS 编号 |
33250-21-4 |
|---|---|
分子式 |
C22H34O13S6 |
分子量 |
698.9 g/mol |
IUPAC 名称 |
[3-(2-sulfanylacetyl)oxy-2-[[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propoxy]methyl]-2-[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate |
InChI |
InChI=1S/C22H34O13S6/c23-15(1-36)30-9-21(10-31-16(24)2-37,11-32-17(25)3-38)7-29-8-22(12-33-18(26)4-39,13-34-19(27)5-40)14-35-20(28)6-41/h36-41H,1-14H2 |
InChI 键 |
ZJTNQTIDXPFTDL-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)OCC(COCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


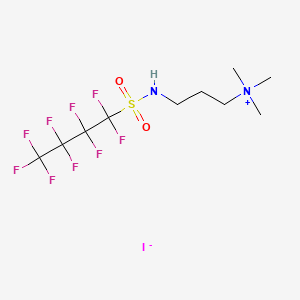
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
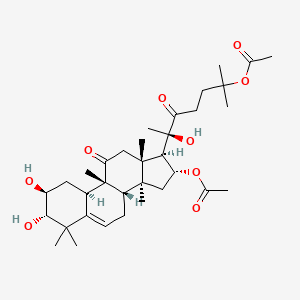
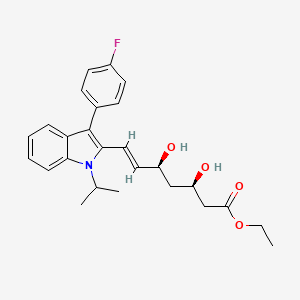
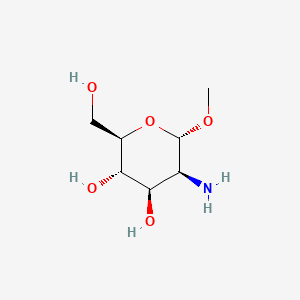
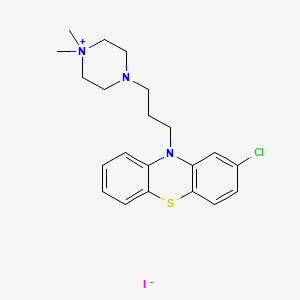
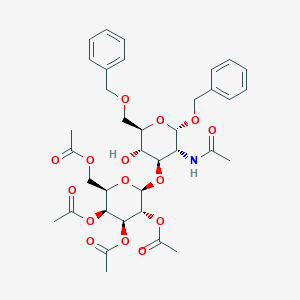
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
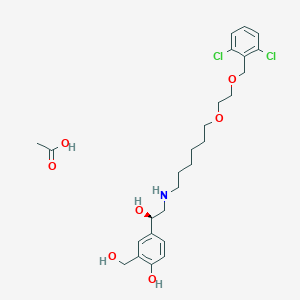
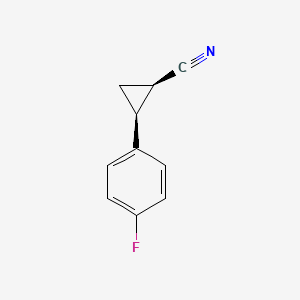
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
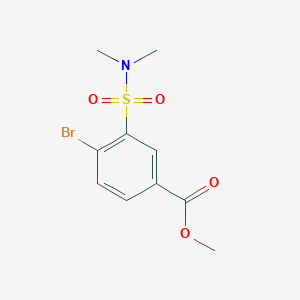
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
